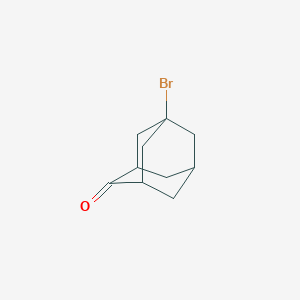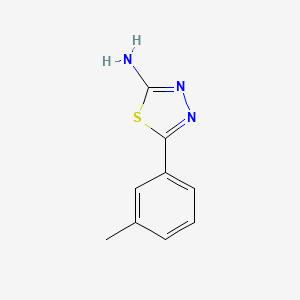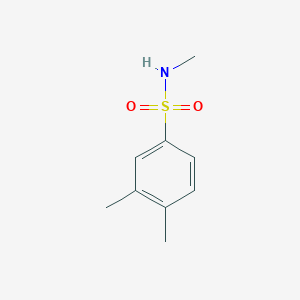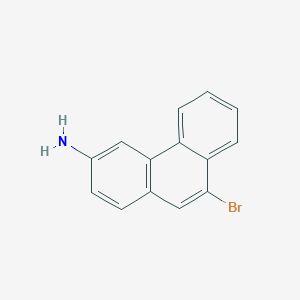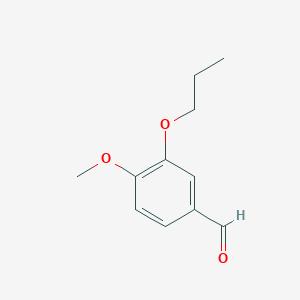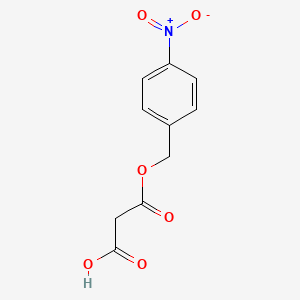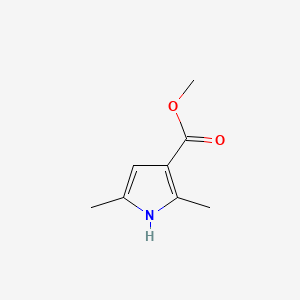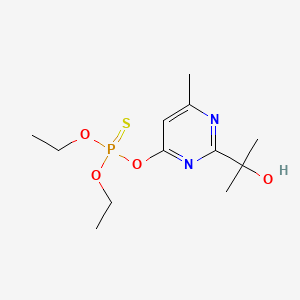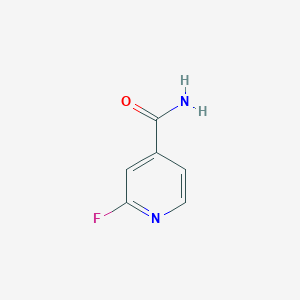
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline (IPT-beta-C) is a natural product derived from the alkaloid harmine, which is found in the seeds of the plant Peganum harmala, commonly known as Syrian Rue. IPT-beta-C is a bicyclic compound, with a structure composed of two fused rings, one consisting of five atoms and the other four. It is a versatile compound, with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Applications De Recherche Scientifique
Pharmacological Properties
- Tetrahydro-beta-carbolines have been synthesized and investigated for their central action in mice, showing effects like sedation and loss of righting reflex, along with some analgesic action (Misztal, Wiertek, & Michaluk, 1977).
Synthesis and Chemical Properties
- Novel tetrahydro-beta-carbolines, including variants with 1,5-disubstituted 1H-tetrazole and tetrahydro-beta-carboline heterocyclic systems, have been synthesized using efficient methods, highlighting their chemical versatility (Cárdenas-Galindo et al., 2013).
Occurrence in Foodstuffs and Biological Fluids
- Tetrahydro-beta-carbolines like MTCA and TCCA, which are precursors to mutagenic compounds, have been detected in various foodstuffs, human urine, and human milk, suggesting a role in human metabolism and dietary intake (Adachi et al., 1991).
Antioxidant Properties
- Some tetrahydro-beta-carboline alkaloids found in fruits and fruit juices act as antioxidants and radical scavengers, indicating a potential health benefit when consumed (Herraiz & Galisteo, 2003).
Potential in Neuroprotection
- The interaction between tetrahydro-beta-carboline and cigarette smoke has been studied as a potential mechanism for neuroprotection in Parkinson's disease, revealing how these compounds may influence neurological health (Soto-Otero et al., 1998).
Antimicrobial and Anticancer Potential
- Tetrahydro-beta-carboline derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showing promise as potential therapeutic agents (Reddy et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOWSMYMVVVLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344686 |
Source


|
| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6650-04-0 |
Source


|
| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
